3-Hydroxy-7-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one
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Overview
Description
3-Hydroxy-7-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound that belongs to the indolinone family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one typically involves multiple steps:
Formation of the Indolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthalene Moiety: This step involves the etherification of the indolinone core with a naphthalene derivative, often using a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxopropyl group can be reduced to an alcohol.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the naphthalene ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indolinone derivatives.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indolinone derivatives can interact with various enzymes or receptors, modulating their activity. The naphthalene moiety may enhance binding affinity or specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Indolinone Derivatives: Such as sunitinib and axitinib, which are used as kinase inhibitors in cancer therapy.
Naphthalene Derivatives: Such as naphthalene diimides, which are used in materials science and as DNA intercalators.
Uniqueness
The combination of the indolinone core with a naphthalene moiety and additional functional groups makes 3-Hydroxy-7-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one unique. This structure may confer unique biological activities or chemical properties not seen in other compounds.
Properties
IUPAC Name |
3-hydroxy-7-methyl-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-16-7-5-11-20-22(16)25(23(27)24(20,28)15-17(2)26)13-14-29-21-12-6-9-18-8-3-4-10-19(18)21/h3-12,28H,13-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSQMOIRUPITFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC4=CC=CC=C43)(CC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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